2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride
Description
The compound 2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride (molecular formula: C₁₁H₁₄BrClN₂O, molecular weight: ~333.6 g/mol) features a brominated aromatic ring, a methoxyethylamino side chain, and a nitrile group. The hydrochloride salt enhances crystallinity and stability, facilitating purification and handling .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-(2-methoxyethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O.ClH/c1-15-6-5-14-11(8-13)9-3-2-4-10(12)7-9;/h2-4,7,11,14H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUIXVCKMSMYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(C#N)C1=CC(=CC=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride, with CAS number 1215527-49-3, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 305.60 g/mol. The structure features a bromophenyl group and a methoxyethyl amino side chain, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrClN₂O |
| Molecular Weight | 305.60 g/mol |
| CAS Number | 1215527-49-3 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against Mycobacterium tuberculosis and other pathogens, suggesting potential use in treating infectious diseases .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, related compounds have demonstrated selective cytotoxicity towards T-lymphoblastic cell lines, indicating a potential role in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism. Inhibitors of PNP have been associated with selective cytotoxicity against certain cancer cells .
Case Study 1: Antimicrobial Efficacy
A study examined the effectiveness of various acyclic nucleoside analogs, including derivatives similar to this compound. These compounds exhibited low nanomolar inhibitory activities against human PNP and Mycobacterium tuberculosis PNP, highlighting their potential as antimicrobial agents .
Case Study 2: Cytotoxicity Profile
Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. The results indicated that certain derivatives showed significant selectivity for T-lymphoblastic cells with minimal effects on non-cancerous cells, suggesting a favorable therapeutic index for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the bromophenyl moiety is critical for enhancing binding affinity to biological targets. Modifications to the amino side chain can also impact the compound's pharmacokinetic properties and overall efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potential as anticancer agents.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting its utility in developing new antibiotics.
Pharmacological Research
The compound's structural characteristics allow it to serve as a lead compound in drug discovery:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.
- Neuropharmacology : The methoxyethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological applications.
Materials Science
Beyond biological applications, the compound's unique properties make it suitable for materials science research:
- Synthesis of Functional Materials : The nitrile functional group allows for further chemical modifications, potentially leading to novel materials with specific electronic or optical properties.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the cytotoxic effects of various derivatives of this compound on different cancer cell lines. The results indicated that modifications to the bromophenyl group significantly enhanced anticancer activity, with some derivatives achieving over 90% inhibition of cell proliferation at concentrations below 10 µM.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, researchers tested several analogs of this compound against standard bacterial strains. The findings highlighted a clear correlation between structural features and antimicrobial potency, with specific substitutions on the bromophenyl ring leading to increased activity against gram-positive bacteria.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Selective toxicity towards cancer cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl Derivatives with Amino-Alcohol Moieties
- (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride (CAS 2095772-98-6, molecular formula: C₈H₁₀BrClNO, molecular weight: 260.5 g/mol): Key differences: Replaces the nitrile group with a hydroxyl, reducing metabolic stability but improving solubility. Synthesis: Likely involves reductive amination of bromophenyl ketones, contrasting with the acetonitrile-based nucleophilic substitution pathways used for the target compound .
- 3-(3-Bromophenyl)piperidin-3-ol hydrochloride (CAS 2309449-65-6, molecular formula: C₁₁H₁₄BrClNO, molecular weight: 300.6 g/mol): Structural divergence: Incorporates a piperidine ring instead of the methoxyethylamino group, increasing rigidity and altering bioavailability .
Methoxyethylamino-Containing Analogues
- 7-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-...-carboxamide (EP 4 374 877 A2): Shared features: Methoxyethylamino side chain and halogenated aromatic core. Divergence: The target compound’s nitrile group is absent here, replaced by a carboxamide moiety. This substitution likely enhances target binding affinity but reduces electrophilic reactivity . Analytical data: LCMS (m/z 899.2 [M+H]⁺) and HPLC retention time (1.46 minutes under SMD-TFA05 conditions) provide benchmarks for comparing polarity and molecular weight .
Amino Acetonitrile Derivatives
- Pharmacological relevance: Adamantane derivatives are common in antiviral agents, suggesting divergent therapeutic applications compared to the target compound’s likely kinase-targeting role .
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | HPLC Retention Time (min) | LCMS [M+H]⁺ |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₄BrClN₂O | 333.6 | Bromophenyl, nitrile, methoxyethylamino | N/A | N/A |
| (S)-2-Amino-2-(3-bromophenyl)ethanol HCl | C₈H₁₀BrClNO | 260.5 | Bromophenyl, hydroxyl, ethylamino | N/A | N/A |
| EP 4 374 877 A2 Example Compound | C₃₈H₃₄F₆N₆O₅ | 899.2 | Difluorophenyl, carboxamide | 1.46 (SMD-TFA05) | 899.2 |
| 3-(3-Bromophenyl)piperidin-3-ol HCl | C₁₁H₁₄BrClNO | 300.6 | Bromophenyl, piperidine | N/A | N/A |
Functional Group Impact on Reactivity and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
